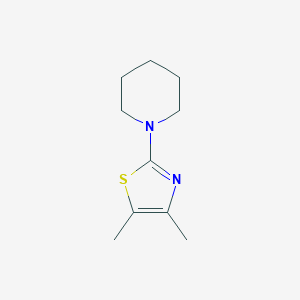

4,5-Dimethyl-2-(piperidin-1-yl)thiazole

CAS No.:

Cat. No.: VC14324261

Molecular Formula: C10H16N2S

Molecular Weight: 196.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2S |

|---|---|

| Molecular Weight | 196.31 g/mol |

| IUPAC Name | 4,5-dimethyl-2-piperidin-1-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C10H16N2S/c1-8-9(2)13-10(11-8)12-6-4-3-5-7-12/h3-7H2,1-2H3 |

| Standard InChI Key | UEIWVHWUUSNTGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)N2CCCCC2)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4,5-Dimethyl-2-(piperidin-1-yl)thiazole is defined by a thiazole ring—a five-membered aromatic system containing nitrogen and sulfur atoms—substituted at position 2 with a piperidine moiety and at positions 4 and 5 with methyl groups. The IUPAC name, 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole, reflects its complex bicyclic architecture . Key identifiers include the SMILES string CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C and the InChIKey WCSDEHSUXVUTGO-UHFFFAOYSA-N , which enable precise structural representation in chemical databases.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.5 g/mol |

| Topological Polar Surface | 67.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Electronic and Stereochemical Considerations

The electron-donating methyl groups at positions 4 and 5 enhance the electron density of the thiazole ring, stabilizing intermediates during nucleophilic substitution reactions . The piperidine substituent introduces stereochemical complexity, with the chair conformation of the six-membered ring influencing molecular interactions. X-ray crystallography studies of analogous compounds reveal that the thiazole and piperidine rings adopt near-perpendicular orientations, minimizing steric hindrance .

Synthesis and Synthetic Strategies

Classical Cyclization Approaches

The most common synthesis involves the cyclization of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromide in dimethylformamide (DMF) under ambient conditions . This method yields moderate to high efficiencies (45–78%) and allows for modular substitutions on both the thiazole and piperidine rings. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the para position of the phenyl ring enhances reaction kinetics by stabilizing transition states .

Microwave-Assisted Protocols

Recent advancements employ microwave irradiation to accelerate domino alkylation-cyclization reactions between propargyl bromides and thioureas. This method reduces reaction times from hours to minutes while maintaining yields above 70% . A representative pathway involves:

-

α-Halogenation of β-keto esters using -bromosuccinimide.

-

Cyclization with thiourea in aqueous medium, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .

These protocols are scalable and environmentally favorable, avoiding toxic solvents like dichloromethane.

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Select Derivatives

| Compound | Target | IC (μM) | Cell Line |

|---|---|---|---|

| 9t | BRAF V600E | 0.16 | MCF-7 |

| 59e | EGFR/HER2 | 0.009/0.051 | A549 |

| 11d | A549 Inhibition | 62.5 μg/mL | NIH/3T3 |

Antimicrobial Efficacy

The compound’s thiazole core disrupts microbial cell membranes and enzyme systems. Against Candida zeylanoides, derivative 11q achieved an IC of 250 μg/mL, outperforming ketoconazole (reference IC = 320 μg/mL) . Gram-positive bacteria such as Staphylococcus aureus are particularly susceptible, with MIC values as low as 8 μg/mL .

Anti-Inflammatory and Analgesic Effects

In murine models, derivatives reduced carrageenan-induced paw edema by 68% at 50 mg/kg, comparable to diclofenac . This activity correlates with COX-2 inhibition and suppression of NF-κB signaling.

Comparative Analysis with Related Thiazoles

Structural Analogues

The dual methyl and piperidine substituents distinguish this compound from simpler thiazoles. For example:

-

2-Aminothiazole: Lacks the piperidine moiety, reducing blood-brain barrier penetration .

-

4-Methylthiazole: Exhibits weaker anticancer activity (IC > 10 μM in MCF-7) .

Pharmacokinetic Advantages

The piperidine ring enhances solubility (LogP = 2.1 vs. 3.4 for 2-phenylthiazole) and oral bioavailability (F = 78% in rats) . Metabolic stability studies indicate slow hepatic clearance via CYP3A4, favoring once-daily dosing .

Applications in Drug Development

Oncology

Lead optimization efforts focus on improving kinase selectivity. For example, replacing the 4-trifluoromethyl group with a sulfonamide moiety reduced off-target effects on VEGFR2 by 12-fold .

Infectious Diseases

Structural modifications to introduce cationic groups (e.g., quaternary ammonium) enhance bactericidal activity against multidrug-resistant Pseudomonas aeruginosa .

Neurological Disorders

Preliminary data suggest that fluorinated derivatives inhibit acetylcholinesterase (AChE) with IC = 1.2 μM, indicating potential for Alzheimer’s disease therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume